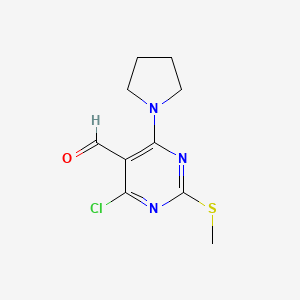

4-氯-2-甲硫基-6-吡咯烷-1-基-嘧啶-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spectroscopic Investigation and Molecular Docking Study

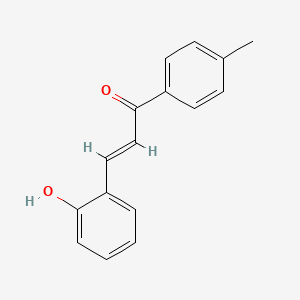

The research presented in the first paper provides a comprehensive spectroscopic analysis of a chemotherapeutic agent using FT-IR and FT-Raman techniques. The study focuses on the equilibrium geometry, vibrational wave numbers, and stability of the molecule, which is analyzed using the density functional B3LYP method. The molecular docking results suggest potential inhibitory activity against GPb, indicating the compound's promise as an anti-diabetic agent .

Facile Synthesis of Pyrido[2,3-d]pyrimidines

The second paper describes a new synthesis method for pyrido[2,3-d]pyrimidin-4-ones through cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters. The process is accelerated by acid, and the study provides a novel approach to synthesizing this class of compounds .

Chemoselective Cyclocondensation

In the third paper, the authors explore the chemoselective cyclocondensation of α-acylacetamidine with 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde. The reaction proceeds with regioselectivity, involving the replacement of the chlorine in the aromatic ring by the α-carbon of the amidine and a reaction of the amino group with the formyl group .

Synthesis of Novel Peri-fused Heterocyclic Systems

The fourth paper presents a synthetic approach to novel peri-fused heterocyclic systems—pyrimido[4,5,6-de][1,8]naphthyridines. This synthesis involves the treatment of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with geminal β-(acyl)enediamines, leading to substitution and cyclization reactions to form the desired heterocyclic system .

Interaction with Glycine Esters

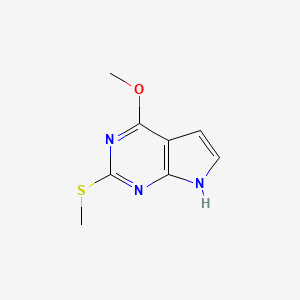

The fifth paper investigates the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. The study finds that depending on the reaction conditions, derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine can be obtained. The research provides insights into the synthesis of potential biologically active compounds .

Unexpected Synthesis of a 5H-chromeno[3,4-c]pyridine Derivative

The sixth paper discusses an unexpected synthesis of a 5H-chromeno[3,4-c]pyridine derivative from 4-chlorocoumarin-3-carbaldehyde and malononitrile. Instead of the expected product, a novel tricyclic chromeno[3,4-c]pyridine derivative was isolated. The study contributes to the understanding of reactions involving 4-chlorocoumarin-3-carbaldehyde and provides a basis for further research in this area .

科学研究应用

合成和化学反应性

研究表明,与 4-氯-2-甲硫基-6-吡咯烷-1-基-嘧啶-5-甲醛相关的化合物参与了多种化学反应,导致形成具有潜在生物活性的新型嘧啶衍生物。例如,4,6-二氯嘧啶-5-甲醛与甘氨酸酯在三乙胺存在下反应,导致合成 N-(5-甲酰嘧啶-4-基)甘氨酸酯衍生物和环化产物,如吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶 (Zinchenko 等,2018)。这表明该化合物及其类似物可用作合成具有生物活性的分子的前体。

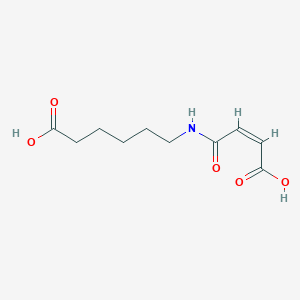

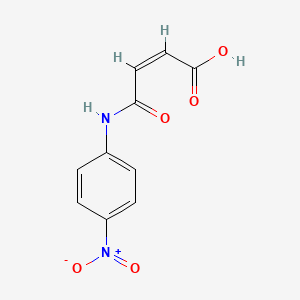

结构分析和氢键框架

对这些化合物的结构方面进行的研究揭示了它们形成氢键结构的能力。例如,Cobo 等人(2009 年)描述了衍生物的晶体结构,展示了分子如何通过 N-H...O 和 C-H...O 氢键的组合连接成环链,形成一维或三维框架 (Cobo 等,2009)。此类研究对于理解这些化合物在材料科学中的分子相互作用和潜在应用至关重要。

作用机制

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular processes .

Pharmacokinetics

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP1A2 inhibitor : Yes

- CYP2C19 inhibitor : No

- CYP2C9 inhibitor : No

- CYP2D6 inhibitor : No

- CYP3A4 inhibitor : No

These properties suggest that the compound could be well absorbed in the gastrointestinal tract, distributed across the blood-brain barrier, and metabolized by certain cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research on this specific compound .

属性

IUPAC Name |

4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3OS/c1-16-10-12-8(11)7(6-15)9(13-10)14-4-2-3-5-14/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBUQFUXWDJOIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424664 |

Source

|

| Record name | SBB012021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445040-59-5 |

Source

|

| Record name | SBB012021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)